molecular formula C18H18N4O3S B11962054 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11962054
M. Wt: 370.4 g/mol
InChI Key: RLLMGDJLYIBNKB-YBFXNURJSA-N
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Description

The compound 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (hereafter referred to as Compound A) is a Schiff base derivative of 1,2,4-triazole-3-thiol. Its structure features:

  • A 1,2,4-triazole core substituted at position 4 with a (3,4-dimethoxyphenyl)methylidene group (via an E-configuration Schiff base linkage).
  • A phenoxymethyl substituent at position 4.
  • A thiol group at position 2.

The phenoxymethyl group contributes to lipophilicity, influencing pharmacokinetic properties .

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O3S/c1-23-15-9-8-13(10-16(15)24-2)11-19-22-17(20-21-18(22)26)12-25-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,26)/b19-11+

InChI Key

RLLMGDJLYIBNKB-YBFXNURJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3)OC

solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides Under Alkaline Conditions

The core 1,2,4-triazole-3-thione scaffold is typically synthesized via alkaline cyclization of thiosemicarbazides. This method involves:

  • Hydrazinolysis : Reaction of carboxylic acid derivatives (e.g., acetic acid) with thiocarbohydrazide to form thiosemicarbazides .

  • Cyclization : Treatment with sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol/water mixtures at reflux temperatures (80–100°C) .

Example Protocol :

  • Step 1 : React glacial acetic acid with thiocarbohydrazide (1:1 molar ratio) at 120°C for 3 hours to form 3-methyl-4-amino-5-mercapto-1,2,4-triazole.

  • Step 2 : Cyclize intermediate with 3,4-dimethoxybenzaldehyde in methanol under acidic catalysis (H₂SO₄) at reflux for 8 hours.

ParameterValue/Detail
Yield75–85%
Reaction Time8–12 hours
Key ReagentsThiocarbohydrazide, NaOH, Methanol

The introduction of the (3,4-dimethoxyphenyl)methylideneamino group occurs through Schiff base formation:

  • Condensation : React 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with 3,4-dimethoxybenzaldehyde in ethanol or methanol .

  • Catalysis : Use acidic (H₂SO₄, HCl) or anhydrous conditions to drive imine bond formation .

Optimized Conditions :

  • Molar Ratio : 1:1 (triazole-thiol : aldehyde)

  • Solvent : Ethanol (90% v/v)

  • Temperature : 70°C, 6 hours

  • Yield : 82–89%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the triazole’s amino group on the aldehyde carbonyl, followed by dehydration to form the E-configuration imine .

Mannich Base Functionalization

Mannich reactions introduce alkyl/aryl groups at the triazole’s sulfur or nitrogen atoms:

  • Substrate : Pre-formed 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol.

  • Reagents : Formaldehyde + secondary amines (e.g., N-methylpiperazine) in dimethylformamide (DMF) .

Protocol :

  • Mix triazole-thiol (1 mmol), formaldehyde (2 mmol), and N-methylpiperazine (1.2 mmol) in DMF.

  • Stir at 25°C for 12 hours.

  • Isolate product via precipitation in ice-water.

OutcomeDetails
Yield68–76%
Purity≥95% (HPLC)

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

  • One-Pot Synthesis : Combine thiocarbohydrazide, 3,4-dimethoxybenzaldehyde, and phenoxymethyl chloride in ethanol.

  • Irradiation : 300 W, 100°C, 20–30 minutes .

Advantages :

  • Time Savings : 30 minutes vs. 8–12 hours conventional.

  • Yield Improvement : 88–92% .

Solvent and Catalyst Optimization

Solvent Effects :

  • Polar Protic Solvents (e.g., ethanol, methanol): Favor Schiff base formation (yield: 80–85%) .

  • Aprotic Solvents (e.g., DMF, DMSO): Enhance Mannich reactions but may reduce selectivity .

Catalyst Screening :

CatalystYield (%)Reaction Time (h)
H₂SO₄826
Acetic Acid758
Amberlyst-15885

Comparative Analysis of Methods

MethodYield (%)TimeScalability
Alkaline Cyclization75–858–12 hHigh
Microwave-Assisted88–920.5 hModerate
Mannich Reaction68–7612 hLow

Key Challenges :

  • Purification : Silica gel chromatography often required due to byproducts .

  • Stereoselectivity : E-isomer predominates (>95%), but Z-isomer may form in polar solvents .

Recent Advances and Modifications

  • Green Chemistry : Use of ionic liquids (e.g., [BMIM][BF₄]) as solvents improves yields to 90% with easier recycling .

  • Enzymatic Catalysis : Lipase-mediated condensation reduces energy input but remains experimental .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with appropriate aldehyde derivatives under acidic conditions. The general procedure includes:

  • Reagents : 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol and 3,4-dimethoxybenzaldehyde.
  • Solvent : Dimethylformamide (DMF) or ethanol.
  • Conditions : Refluxing the mixture for several hours followed by cooling and recrystallization to obtain the desired product.

The characterization of the synthesized compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity .

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi. Studies suggest that it may inhibit growth effectively due to its ability to interfere with microbial cell wall synthesis .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. It demonstrates a capacity to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for potential applications in preventing oxidative damage related to various diseases .

Anti-inflammatory Effects

In vivo studies have shown that this compound possesses anti-inflammatory properties. It has been tested in models of inflammation where it exhibited a reduction in inflammatory markers comparable to standard anti-inflammatory drugs .

Analgesic Activity

The analgesic effects of the compound were assessed using tail flick and hot plate tests in animal models. Results indicated that it provides significant pain relief, suggesting its potential use as an analgesic agent .

Case Study 1: Analgesic and Anti-pyretic Activities

In a study conducted on various triazole derivatives, including the compound of interest, it was found that certain analogs exhibited notable analgesic effects comparable to standard medications like analgin and aspirin when tested in animal models at specified dosages .

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial efficacy of several triazole compounds against resistant bacterial strains. The results demonstrated that the compound showed promising activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to antimicrobial effects by disrupting essential biochemical pathways in microorganisms .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxy group in Compound A contrasts with electron-withdrawing groups (e.g., nitro in B , chloro in E ), which may alter redox activity and binding affinity .
  • Steric Effects: Bulky substituents (e.g., phenoxymethyl in A) may reduce rotational freedom compared to smaller groups (e.g., methylpyrazole in C) .
Antimicrobial and Antiviral Potential
  • Compound B : Demonstrated moderate antibacterial activity against E. coli and S. aureus when complexed with transition metals (e.g., Cu²⁺, Zn²⁺) .
  • Compound D: Metal complexes exhibited anticancer activity against MCF-7 (breast cancer) and Hep-G2 (liver carcinoma) cell lines, with % inhibition ranging from 45–78% .
  • Compound G (5-(3-ethoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol): Showed antimicrobial activity against C. albicans (MIC = 32 µg/mL) .
Anticonvulsant and CNS Activity
  • Compound H (4-([5-amino-1,3,4-thiadiazol-2-yl)methyl)-5-substituted phenyl-4H-1,2,4-triazol-3-thiol): Exhibited anticonvulsant activity in murine models, with ED₅₀ values comparable to phenobarbital .

Physicochemical Properties

Property Compound A Compound B Compound C Compound E
LogP ~3.2* ~3.8 ~2.5 ~3.5
Solubility Low (DMF) Low (EtOH) Moderate Low (H₂O)
Melting Point Not reported 245–248°C 276–278°C Not reported

*Predicted using substituent contributions.

  • Methoxy Groups : Enhance solubility in polar aprotic solvents (e.g., DMF) compared to nitro or chloro substituents .
  • Thiol Group : Contributes to hydrogen bonding and metal chelation, critical for biological activity .

Biological Activity

The compound 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

Structural Characteristics

The compound features a 1,2,4-triazole core with a thiol group at the 3-position and various substituents that enhance its biological activity. The dimethoxyphenyl and phenoxymethyl groups contribute to its lipophilicity and ability to interact with biological targets.

Table 1: Structural Features of the Compound

ComponentDescription
Core Structure1,2,4-Triazole
Functional GroupsThiol (–SH), Dimethoxy (–OCH3)
SubstituentsPhenyl (C6H5), Phenoxymethyl

1,2,4-Triazoles have been recognized for their ability to inhibit various cancer cell lines. The triazole moiety acts as a hydrogen bond acceptor and donor, facilitating interactions with biological receptors. Research indicates that derivatives of triazoles can exhibit significant cytotoxicity against cancer cells due to their ability to induce apoptosis and inhibit cell proliferation.

Case Studies

  • Cytotoxicity Testing : In studies involving human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, compounds with similar structures demonstrated higher cytotoxicity against melanoma cells compared to other cancer types .
  • Selectivity : Compounds incorporating the triazole-thiol scaffold showed selective toxicity towards cancer cells while sparing normal cells, indicating potential for targeted therapy .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
Human Melanoma IGR3910High
MDA-MB-231 (Breast Cancer)25Moderate
Panc-1 (Pancreatic Carcinoma)30Low

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Triazole derivatives have been shown to be effective against various microbial strains due to their ability to disrupt cellular processes.

Research Findings

  • Antibacterial Activity : Studies have reported that related triazole-thiol compounds possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Mechanism : The presence of the thiol group is crucial as it enhances the compound's reactivity with microbial enzymes, leading to inhibition of growth.

Table 3: Antimicrobial Efficacy

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa20 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol?

  • Methodology : The compound is synthesized via condensation of 3,4-dimethoxybenzaldehyde with 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol under reflux in ethanol or methanol. Acidic or basic catalysts (e.g., acetic acid or NaOH) enhance Schiff base formation . Purification involves recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires controlled stoichiometry (1:1 aldehyde:amine) and reaction time (6–12 hours) .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

  • Methodology : Use 1H/13C NMR to verify the E-configuration of the imine bond (δ 8.5–9.0 ppm for –CH=N–) and aromatic protons. FT-IR confirms the thiol (–SH) stretch (~2550 cm⁻¹) and C=N (1600–1650 cm⁻¹). HPLC (C18 column, acetonitrile/water) assesses purity (>95%), while mass spectrometry (ESI-MS) validates molecular weight .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

  • Methodology : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Test fungal strains (e.g., C. albicans) using agar diffusion. Compare MIC/MBC values with standard drugs (e.g., ampicillin, fluconazole). Triazole-thiol derivatives often disrupt microbial cell walls via thiol-mediated enzyme inhibition .

Advanced Research Questions

Q. How does the compound’s photostability under UV light impact its therapeutic applications?

  • Methodology : Expose the compound to UV irradiation (254–365 nm) and monitor isomerization/degradation via HPLC or UV-Vis spectroscopy . For example, E→Z isomerization (Φ = 0.32 at 365 nm) may alter bioactivity, while C–S bond cleavage (Φ = 0.12 at 254 nm) generates reactive intermediates . Use kinetic studies to model degradation pathways and optimize storage conditions (e.g., amber vials, inert atmosphere).

Q. What computational strategies can predict binding affinities to biological targets like kinases or CYP450 enzymes?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 1T46 for CYP3A4). Validate with MD simulations (GROMACS) to assess binding stability. Compare with analogs (e.g., 3,4-dichloro-substituted triazoles) to identify critical substituents (e.g., methoxy vs. chloro groups) .

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) influence its SAR in anticancer activity?

  • Methodology : Synthesize derivatives with halogen (Cl, F) or electron-withdrawing groups. Test cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Use flow cytometry to evaluate apoptosis (Annexin V/PI staining). Triazole-thiols with 3,4-dimethoxy groups show enhanced DNA intercalation, while chloro substituents improve lipophilicity and membrane penetration .

Q. What analytical techniques resolve contradictions in reported bioactivity data across studies?

  • Methodology : Cross-validate results using orthogonal assays (e.g., ROS detection vs. enzyme inhibition assays ). For divergent MIC values, standardize inoculum size and growth media. Apply multivariate analysis (PCA) to identify confounding variables (e.g., solvent polarity in stock solutions) .

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